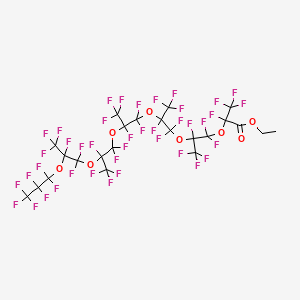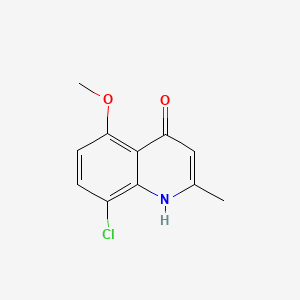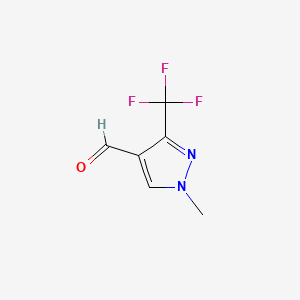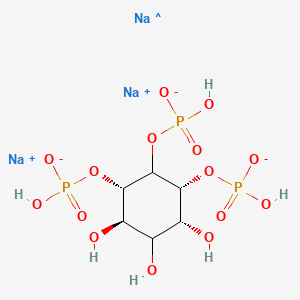
2-(3-Chloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-Chloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is also known as 3-Chloro-5-isobutoxyphenylboronic acid, pinacol ester . It has a molecular weight of 310.63 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of this compound is C16H24BClO3 . The InChI code is 1S/C16H24BClO3/c1-11(2)10-19-14-8-12(7-13(18)9-14)17-20-15(3,4)16(5,6)21-17/h7-9,11H,10H2,1-6H3 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 310.62 . The storage temperature is recommended to be refrigerated .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound 2-(3-Chloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is part of a broader class of compounds explored for various synthetic applications. For example, the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives demonstrates the utility of related dioxaborolane structures in producing compounds with potential inhibitory activity against serine proteases, including thrombin, without displaying significant S–B or N–B coordination (Spencer et al., 2002). This suggests the chemical versatility and functionalization potential of the dioxaborolane moiety for developing bioactive molecules.
Additionally, the crystal structure analysis of a related 2-aminophenoxy derivative highlights the structural characteristics, such as the planar aromatic 6-ring and the borolane 5-ring, providing insights into the molecular geometry and potential reactivity of these compounds (Seeger & Heller, 1985). These structural insights are critical for designing molecules with specific interactions and reactivity in mind.
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives serve as precursors for the synthesis of polymers with narrow molecular weight distribution and almost perfect head-to-tail regioregularity (Yokozawa et al., 2011). This highlights their role in precision polymer synthesis, enabling the development of materials with tailored properties for specific applications, such as in organic electronics or as materials for liquid crystal display (LCD) technology (Das et al., 2015).
Furthermore, these compounds have been used to synthesize deeply colored polymers containing isoDPP units, showcasing the potential for creating materials with specific optical properties, which could be beneficial for various applications ranging from photovoltaics to organic LEDs (Welterlich, Charov, & Tieke, 2012).
Analytical and Organic Synthesis Applications
The use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane for quantitative NMR analysis of lignins underscores the importance of similar dioxaborolane derivatives in analytical chemistry, providing a tool for detailed structural analysis of complex biological materials (Granata & Argyropoulos, 1995). This application is crucial for understanding the composition and structure of lignins, which has implications for both materials science and environmental chemistry.
Moreover, the synthesis of benzyloxycyanophenylboronic esters, involving 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, represents another facet of organic synthesis where these compounds contribute to the creation of novel boronic esters with potential applications in drug discovery and development (El Bialy, Abd El Kader, & Boykin, 2011).
Safety and Hazards
The safety data sheet indicates that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If the compound is ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be contacted immediately .
Wirkmechanismus
Target of Action
This compound is often used in research and as an organic building block , particularly in the field of organoboron chemistry .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemical species could affect the compound’s reactivity and stability.
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BClO3/c1-11(2)10-19-14-8-12(7-13(18)9-14)17-20-15(3,4)16(5,6)21-17/h7-9,11H,10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNKGTMEGBNLCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675263 |
Source


|
| Record name | 2-[3-Chloro-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218789-43-5 |
Source


|
| Record name | 2-[3-Chloro-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-Chloro-5-(2-methylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

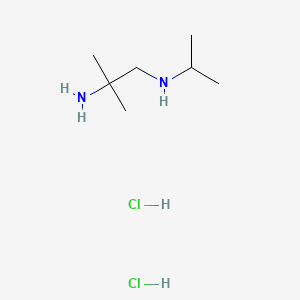
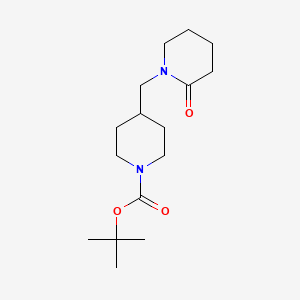

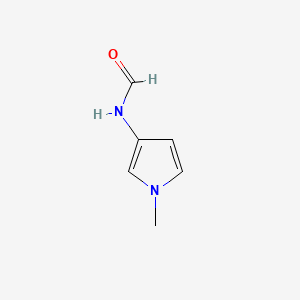
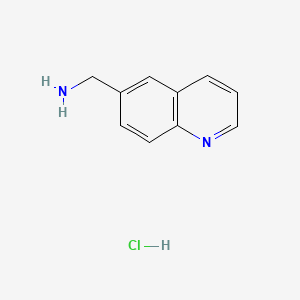
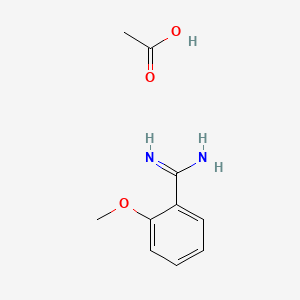
![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)
